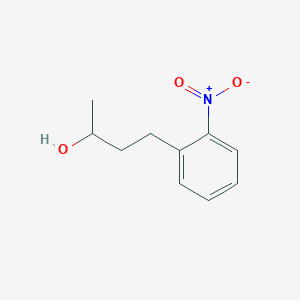
4-(2-Nitrophenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitrophenyl)butan-2-ol is an organic compound with the molecular formula C10H13NO3. It is a nitro-substituted phenylbutanol, characterized by the presence of a nitro group (-NO2) attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Nitrophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(2-nitrophenyl)butan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent, as well as reaction parameters, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 4-(2-Nitrophenyl)butan-2-one.
Reduction: 4-(2-Aminophenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Nitrophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(2-Nitrophenyl)butan-2-ol depends on its chemical structure and the specific reactions it undergoes. For instance, the reduction of the nitro group to an amine can lead to interactions with biological targets such as enzymes and receptors. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenyl)butan-2-ol: Similar structure but with the nitro group in the para position.
4-(2-Aminophenyl)butan-2-ol: The reduced form with an amino group instead of a nitro group.
4-(2-Hydroxyphenyl)butan-2-ol: A hydroxyl group instead of a nitro group on the phenyl ring
Uniqueness
The ortho position of the nitro group can lead to different steric and electronic effects compared to similar compounds with substituents in other positions .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5,8,12H,6-7H2,1H3 |
Clé InChI |
SBLWDLVRVYKYJV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)


![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
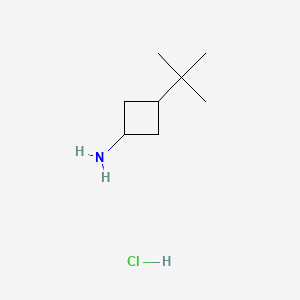
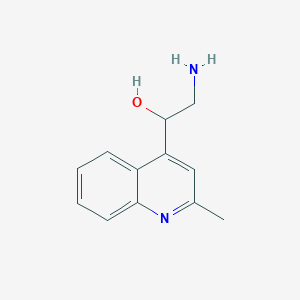
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
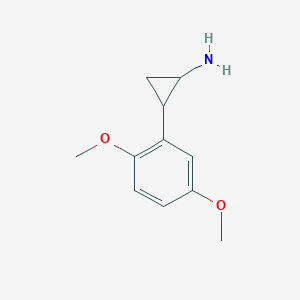
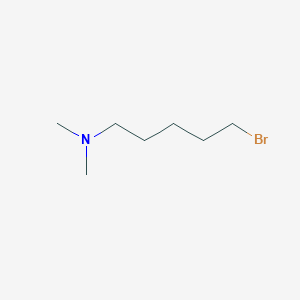
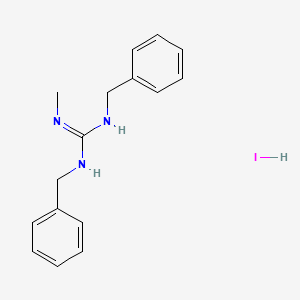


![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)
